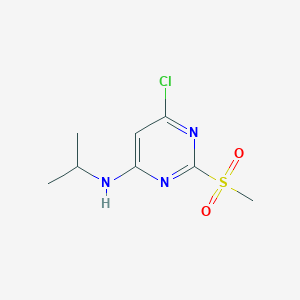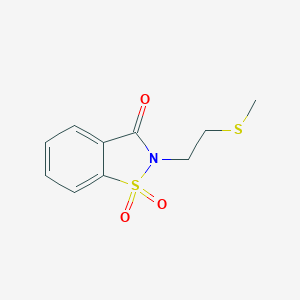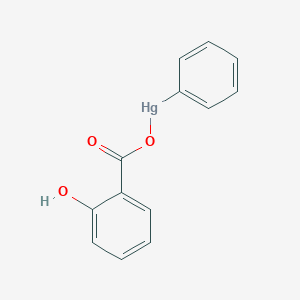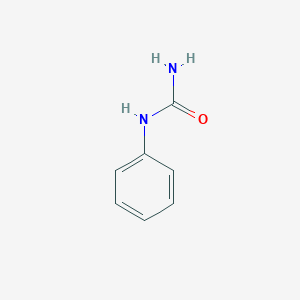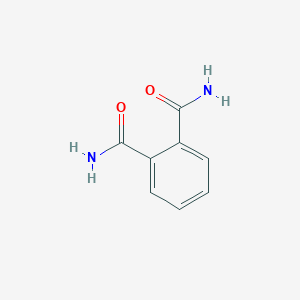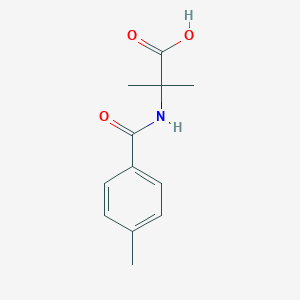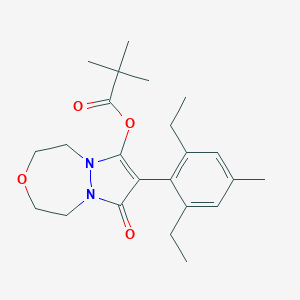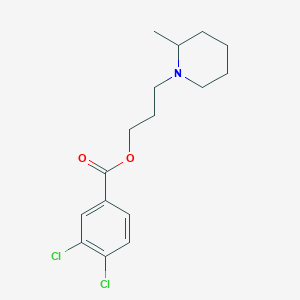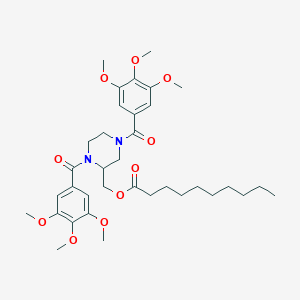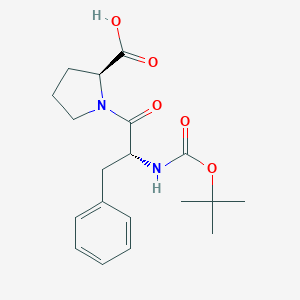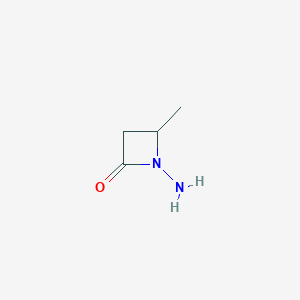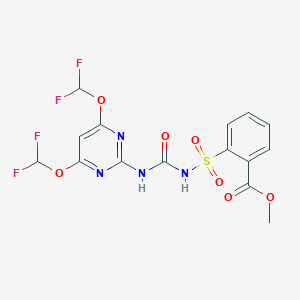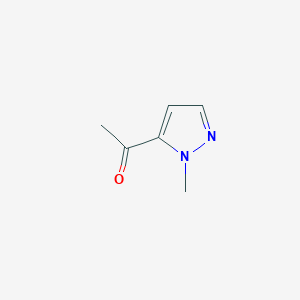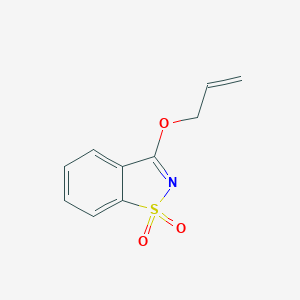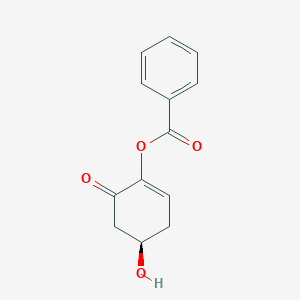
3,2-O-Benzoyl-5-hydroxycyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,2-O-Benzoyl-5-hydroxycyclohexanone, also known as BHCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclohexanones and is synthesized through a multistep process. BHCH has been studied for its mechanism of action and biochemical effects, which have shown promising results in various scientific applications.
Applications De Recherche Scientifique
3,2-O-Benzoyl-5-hydroxycyclohexanone has been studied for its potential applications in various scientific fields. One of the major applications of 3,2-O-Benzoyl-5-hydroxycyclohexanone is in the field of organic synthesis. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been used as a building block in the synthesis of various natural products and pharmaceuticals. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 3,2-O-Benzoyl-5-hydroxycyclohexanone is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to form hydrogen bonds with various functional groups, including carboxylic acids, amines, and alcohols. This ability to form hydrogen bonds allows 3,2-O-Benzoyl-5-hydroxycyclohexanone to act as a catalyst in various chemical reactions.
Effets Biochimiques Et Physiologiques
3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to have various biochemical and physiological effects. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its ability to form hydrogen bonds with other molecules, which makes it a versatile compound for use in various chemical reactions. However, one of the limitations of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its high cost and the complex synthesis process required to produce it.
Orientations Futures
There are several future directions for research on 3,2-O-Benzoyl-5-hydroxycyclohexanone. One potential direction is to further study its mechanism of action and the specific functional groups with which it can form hydrogen bonds. Another potential direction is to study the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in drug discovery and development. Additionally, further research is needed to explore the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, 3,2-O-Benzoyl-5-hydroxycyclohexanone is a chemical compound that has shown promising results in various scientific applications. Its ability to form hydrogen bonds with other molecules makes it a versatile compound for use in various chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Méthodes De Synthèse
3,2-O-Benzoyl-5-hydroxycyclohexanone is synthesized through a multistep process, starting with the reaction of cyclohexanone with benzoyl chloride in the presence of a catalyst. This reaction yields benzoylcyclohexanone, which is then treated with sodium hydroxide to form benzoylcyclohexanol. Finally, the benzoylcyclohexanol is oxidized using sodium hypochlorite to yield 3,2-O-Benzoyl-5-hydroxycyclohexanone.
Propriétés
Numéro CAS |
133683-50-8 |
|---|---|
Nom du produit |
3,2-O-Benzoyl-5-hydroxycyclohexanone |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1 |
Clé InChI |
RQVSANHJWDIJET-SNVBAGLBSA-N |
SMILES isomérique |
C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2 |
SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Synonymes |
3,2-O-benzoyl-5-hydroxycyclohexanone MI 619 MI-619 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



